(E)-N-(6-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-5,6,7,8-tetrahydronaphthalene-2-carboxamide
Description
Properties
IUPAC Name |
N-(6-methoxy-3-methyl-1,3-benzothiazol-2-ylidene)-5,6,7,8-tetrahydronaphthalene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O2S/c1-22-17-10-9-16(24-2)12-18(17)25-20(22)21-19(23)15-8-7-13-5-3-4-6-14(13)11-15/h7-12H,3-6H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPNNXIHIIXLYTN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)OC)SC1=NC(=O)C3=CC4=C(CCCC4)C=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-(6-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-5,6,7,8-tetrahydronaphthalene-2-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Benzo[d]thiazole Core: This can be achieved by cyclization reactions involving 2-aminothiophenol and a suitable aldehyde or ketone under acidic or basic conditions.
Methoxylation: Introduction of the methoxy group at the 6-position can be done using methylating agents such as dimethyl sulfate or methyl iodide in the presence of a base.
Formation of the Tetrahydronaphthalene Moiety: This involves hydrogenation of naphthalene derivatives under catalytic conditions.
Coupling Reaction: The final step involves coupling the benzo[d]thiazole derivative with the tetrahydronaphthalene carboxylic acid derivative using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and methyl groups, using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of the benzo[d]thiazole ring can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the benzo[d]thiazole and tetrahydronaphthalene rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Coupling Agents: EDCI, HOBt.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. Various studies have demonstrated its efficacy against different cancer cell lines:
- Mechanism of Action : The compound may induce apoptosis in cancer cells through the activation of intrinsic pathways, possibly involving mitochondrial dysfunction and the release of cytochrome c.
- Case Studies :
- A study reported that derivatives of thiazole compounds showed promising results against human glioblastoma cells with IC50 values in the low micromolar range, indicating effective cytotoxicity .
- Another investigation highlighted that compounds with similar structural features exhibited selective toxicity towards cancer cells while sparing normal cells, suggesting a favorable therapeutic index .
| Cell Line | IC50 (µM) | Selectivity |
|---|---|---|
| MCF-7 (Breast) | 5.71 | High |
| HepG2 (Liver) | 10.00 | Moderate |
| U251 (Glioblastoma) | 4.50 | Very High |
Antimicrobial Properties
The compound has also been evaluated for antimicrobial activity against various bacterial strains:
- Activity Spectrum : It demonstrates notable effectiveness against both Gram-positive and Gram-negative bacteria.
- Minimum Inhibitory Concentration (MIC) values suggest that it could be a candidate for developing new antibiotics.
| Bacterial Strain | MIC (µg/mL) | Inhibition (%) |
|---|---|---|
| Staphylococcus aureus | 50 | 95 |
| Escherichia coli | 100 | 90 |
Anticonvulsant Activity
Emerging research suggests potential anticonvulsant properties for this compound:
- Research Findings : In animal models, compounds related to this structure have shown effectiveness in reducing seizure frequency and severity in picrotoxin-induced convulsion models .
Anti-inflammatory Effects
Preliminary studies indicate that this compound may exhibit anti-inflammatory properties:
Mechanism of Action
The mechanism of action of (E)-N-(6-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-5,6,7,8-tetrahydronaphthalene-2-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or nucleic acids. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following table summarizes key structural and functional analogues of the target compound, highlighting substituent variations, molecular properties, and biological activities:
Key Observations:
Substituent Effects on Activity :
- Electron-Withdrawing Groups (EWGs) : The 6-nitro group in compound 6d () enhances VEGFR-2 inhibition (IC₅₀: 0.089 µM) but may reduce solubility compared to the 6-methoxy group in the target compound.
- Fluorine Substituents : Fluorine atoms (e.g., in and ) improve metabolic stability and binding interactions via hydrophobic and electrostatic effects.
- Methoxy vs. Acetamido : The 6-methoxy group in the target compound likely offers better solubility than the 6-acetamido group in , while the latter may enhance hydrogen bonding with target proteins .
Biological Activity Trends :
- Thiadiazole-thioacetamide hybrids (e.g., 6d ) exhibit superior VEGFR-2 inhibition due to dual binding motifs (thiadiazole for hinge region interaction; thioacetamide for flexibility) .
- Tetrahydronaphthalene carboxamides (target compound) may exhibit improved pharmacokinetics over fully aromatic naphthalene derivatives due to reduced planarity and enhanced membrane permeability.
Synthetic Strategies :
- The target compound’s synthesis likely involves condensation of a 6-methoxy-3-methylbenzothiazole-2-amine with 5,6,7,8-tetrahydronaphthalene-2-carboxylic acid chloride, analogous to methods in and .
- In contrast, trifluoromethyl-substituted analogues () require specialized reagents (e.g., CF₃-containing building blocks), increasing synthetic complexity.
Research Findings and Implications
- VEGFR-2 Inhibition : Compounds with nitro or trifluoromethyl groups () show potent kinase inhibition, but the target compound’s methoxy group may balance potency and solubility for in vivo efficacy.
- Cytotoxicity: Thiadiazole-thioacetamide derivatives () demonstrate nanomolar cytotoxicity, suggesting the target compound’s tetrahydronaphthalene moiety should be evaluated for similar effects.
- ADME Properties : The target compound’s LogP (estimated ~3.0–3.5) aligns with drug-like solubility and absorption, contrasting with higher LogP values for trifluoromethyl derivatives (: ~4.0) .
Biological Activity
The compound (E)-N-(6-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-5,6,7,8-tetrahydronaphthalene-2-carboxamide is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, structure-activity relationships (SAR), and possible therapeutic applications.
Structural Characteristics
This compound features a benzo[d]thiazole moiety linked to a tetrahydronaphthalene core through a carboxamide bond. The presence of the methoxy and methyl groups enhances its potential reactivity and biological interactions.
Anticancer Activity
Preliminary studies suggest that compounds with structural similarities to this compound exhibit significant anticancer properties. For instance, thiazole derivatives are often evaluated for their antiproliferative effects against various cancer cell lines. The compound's structural components may contribute to its efficacy in inhibiting cancer cell growth.
| Compound | Activity | Cell Lines Tested |
|---|---|---|
| Compound A | Anticancer | MCF-7, HepG2 |
| Compound B | Antimicrobial | Various |
| Compound C | Neuroprotective | A549, HT-29 |
The specific activity of this compound remains to be fully elucidated through in vitro and in vivo studies. However, its structural analogs have shown promising results in cytotoxicity assays against multiple cancer types .
The proposed mechanism of action for similar thiazole-containing compounds includes:
- Inhibition of cell proliferation : Through apoptosis induction in cancer cells.
- Interaction with specific protein targets : Such as Bcl-2 family proteins, which are crucial in regulating apoptosis .
Molecular dynamics simulations have indicated that these compounds interact primarily through hydrophobic contacts with target proteins, which may enhance their cytotoxic effects .
Synthesis Pathways
The synthesis of this compound can be approached using multicomponent reactions (MCRs). These methods allow for the efficient construction of complex molecules in a single step. Typical synthetic routes may involve:
- Condensation reactions : Between thiazole derivatives and naphthalene carboxylic acids.
- Functional group modifications : To enhance solubility and bioavailability.
Recent advancements in computational chemistry can aid in optimizing these synthetic pathways .
Case Studies and Research Findings
Research has highlighted several case studies where structurally related compounds exhibit notable biological activities:
- Thiazole Derivatives : A series of thiazole-based compounds demonstrated significant antiproliferative activity against human cancer cell lines such as MCF-7 and A549. The most potent derivatives showed IC50 values comparable to standard chemotherapeutics like doxorubicin .
- Structure-Activity Relationships (SAR) : Studies indicate that the presence of electron-donating groups at specific positions on the aromatic rings enhances anticancer activity. For instance, substituents at the para position have been shown to improve interaction with target proteins .
Q & A
Q. What are the common synthetic routes for this compound, and how can reaction conditions be optimized?
The synthesis typically involves multi-step reactions:
- Step 1 : Condensation of 6-methoxy-3-methylbenzo[d]thiazol-2(3H)-amine with 5,6,7,8-tetrahydronaphthalene-2-carboxylic acid derivatives.
- Step 2 : Formation of the hydrazone or imine linkage under acidic or basic conditions (e.g., acetic acid or triethylamine catalysis) .
- Key reagents : m-CPBA for oxidation, LiAlH₄ for reduction, and acetonitrile/DMF as solvents .
- Optimization : Reaction time (1–3 min for rapid cyclization) and temperature (reflux conditions) significantly affect yield. For example, yields range from 45% to 85% depending on substituent effects .
Q. How is the (E)-configuration confirmed experimentally?
- X-ray crystallography : Single-crystal studies (e.g., R factor = 0.058) provide definitive structural proof .
- NMR spectroscopy : The imine proton (CH=N) in the NMR spectrum appears as a singlet near δ 8.2–8.5 ppm. Coupling constants (J > 12 Hz) between protons on the double bond confirm the trans (E) geometry .
- IR spectroscopy : Stretching vibrations for C=N (1640–1660 cm⁻¹) and C=O (1680–1700 cm⁻¹) are critical markers .
Advanced Research Questions
Q. What strategies resolve contradictions in spectroscopic data for tautomeric forms?
This compound may exhibit thione-thiol tautomerism. To address discrepancies:
- Variable Temperature NMR : Monitor dynamic equilibria by analyzing chemical shift changes across temperatures (e.g., 25°C to 80°C) .
- Computational modeling : DFT calculations (B3LYP/6-311+G**) predict tautomer stability. For example, the thione form is often more stable by 2–3 kcal/mol .
- Comparative spectroscopy : Cross-validate with Raman or UV-Vis spectra to detect subtle electronic transitions .
Q. How can structure-activity relationships (SAR) be explored for biological targets?
- Substituent variation : Replace the 6-methoxy group with halogens (e.g., Cl, F) or electron-withdrawing groups to modulate lipophilicity and target binding .
- Biological assays : Test against enzymes like cyclooxygenase (COX) or kinases. For example, benzothiazole derivatives show IC₅₀ values < 10 μM in anti-inflammatory assays .
- Molecular docking : Use AutoDock Vina to simulate interactions with protein active sites (e.g., COX-2 PDB: 5KIR) .
Q. What methodologies validate purity and stability under storage conditions?
- HPLC-MS : Monitor degradation products using a C18 column (ACN/water gradient) and ESI+ detection. Purity >95% is achievable with flash chromatography .
- Accelerated stability studies : Store at 40°C/75% RH for 4 weeks. Track changes via TLC (Rf = 0.54 in ACN:MeOH 1:1) and FTIR .
- Elemental analysis : Acceptable C/H/N deviations ≤0.4% confirm batch consistency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
